molecular formula C17H14N4OS B2979131 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853749-76-5

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2979131
CAS No.: 853749-76-5
M. Wt: 322.39
InChI Key: NEFDEKUKKXWGMO-BQYQJAHWSA-N
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Description

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, along with a furan and a substituted phenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Formation of the thiadiazole ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the triazolothiadiazole core.

    Introduction of the furan and phenyl groups: The final step involves the coupling of the triazolothiadiazole core with furan-2-carbaldehyde and 3,4-dimethylbenzaldehyde under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and furan rings, using reagents like halogens, alkylating agents, or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles with different substituents. These compounds share a similar core structure but differ in their biological activities and chemical properties due to variations in the substituents. Some examples of similar compounds are:

  • 6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-5-6-13(10-12(11)2)7-8-15-20-21-16(14-4-3-9-22-14)18-19-17(21)23-15/h3-10H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFDEKUKKXWGMO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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